4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine
Description
Structural Bioisosterism with Purine Bases
Thieno[2,3-d]pyrimidine derivatives are recognized for their structural resemblance to adenine, a purine base integral to DNA, RNA, and cellular energy pathways. The scaffold consists of a thiophene ring fused to a pyrimidine moiety, creating a planar, aromatic system that mirrors the electronic and steric properties of purines. This bioisosterism enables thieno[2,3-d]pyrimidines to interact with biological targets such as kinases, phosphodiesterases, and nucleic acid-binding proteins.
The chlorine atom at the 4-position and the 2,2-dimethylpropyl group at the 2-position of 4-chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine exemplify strategic modifications to enhance target affinity and selectivity. Chlorine’s electron-withdrawing nature increases electrophilicity at the 4-position, facilitating nucleophilic substitution reactions in drug-target interactions. Meanwhile, the bulky 2,2-dimethylpropyl substituent contributes to hydrophobic interactions within enzyme binding pockets, a design principle observed in kinase inhibitors like the PI3K-targeting thienopyrimidines reported in 2015.
Comparative studies highlight that replacing the purine ring’s nitrogen atoms with sulfur in the thiophene component preserves hydrogen-bonding capacity while improving metabolic stability. For instance, molecular docking simulations of VEGFR-2 inhibitors demonstrate that the thieno[2,3-d]pyrimidine scaffold occupies the ATP-binding cleft similarly to adenine, with substituents like the dimethylpropyl group optimizing van der Waals contacts.
Historical Evolution of Thieno[2,3-d]pyrimidine Derivatives in Drug Discovery
The medicinal exploration of thieno[2,3-d]pyrimidines began in the late 20th century with antifungal applications. Early syntheses focused on 4-chloro derivatives, such as 4-chlorothieno[2,3-d]pyrimidine, which showed activity against Piricularia oryzae and other plant pathogens. These efforts established reliable cyclization methods using phosphoryl chloride and acylaminothiophene precursors, laying the foundation for later diversification.
By the 2010s, research shifted toward anticancer agents. The discovery of thieno[2,3-d]pyrimidine-based PI3K inhibitors marked a turning point, with compounds like 6g and 6k achieving nanomolar potency and >100-fold selectivity over mTOR. Rational design strategies emphasized substituent effects: chlorine at position 4 improved kinase binding, while alkyl groups at position 2 enhanced cellular permeability. These findings directly informed the development of 4-chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine, where the dimethylpropyl group balances lipophilicity and steric bulk to optimize pharmacokinetics.
Recent advances include antibacterial applications. Thieno[2,3-d]pyrimidines prodrugs, activated by bacterial nitroreductases, exhibit broad-spectrum activity against Gram-positive pathogens like MRSA. Structure-activity relationship (SAR) studies reveal that chloro and alkyl substituents are critical for maintaining stability during bacterial uptake and metabolism. Although 4-chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine itself is no longer commercially available, its structural features remain influential in prodrug design.
Properties
Molecular Formula |
C11H13ClN2S |
|---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
4-chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H13ClN2S/c1-11(2,3)6-8-13-9(12)7-4-5-15-10(7)14-8/h4-5H,6H2,1-3H3 |
InChI Key |
CVKGKHKQBWWEID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NC2=C(C=CS2)C(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Construction from Thiophene Ring
This approach involves synthesizing a substituted thiophene core, which is subsequently cyclized with pyrimidine precursors.
- Reaction of 2-aminothiophene derivatives with acyl chlorides or aldehydes to form intermediates that cyclize into the fused heterocycle.
- Gewald reaction : a multicomponent reaction involving malononitrile, sulfur, and aldehydes to generate substituted thiophenes, which are then cyclized.
Construction from Pyrimidine Ring
This method involves starting from pyrimidine derivatives, which are functionalized to introduce the thiophene moiety via cyclization.
Specific Preparation Methods for 4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine
Method 1: Cyclization via Gewald Reaction and Chlorination
This method involves synthesizing a thiophene derivative via the Gewald reaction, followed by cyclization with chlorformamidine hydrochloride to form the pyrimidine ring, and subsequent chlorination at the 4-position.
Aldehyde + Malononitrile + Sulfur → Gewald intermediate → Cyclization with chlorformamidine → Thieno[2,3-d]pyrimidine core → Chlorination at 4-position
- The Gewald reaction provides the thiophene core with suitable substituents.
- Cyclization with chlorformamidine introduces the pyrimidine ring.
- Chlorination at the 4-position is achieved using reagents like phosphorus oxychloride or thionyl chloride.
Reported Yield: 55-80% for the cyclization step; chlorination yields vary depending on conditions.
Method 2: Nucleophilic Substitution on Pre-formed Core
Starting from a pre-synthesized thieno[2,3-d]pyrimidine with a leaving group at the 4-position (e.g., chloro), nucleophilic substitution with 2,2-dimethylpropylamine or related derivatives can introduce the desired substituent.
- Reagents: 4-chlorothieno[2,3-d]pyrimidine, 2,2-dimethylpropylamine
- Solvent: Dimethylformamide (DMF)
- Temperature: Reflux
- Outcome: Formation of the target compound via nucleophilic aromatic substitution (SNAr)
- High selectivity
- Mild conditions
- Good yields reported in similar systems
Method 3: Direct Functionalization via Cross-Coupling
Although less common, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) can be employed to attach the 2,2-dimethylpropyl group if a suitable halogenated precursor is available.
Halogenated thieno[2,3-d]pyrimidine + organoboron or stannane derivative → Cross-coupling → Target compound
Note: This method requires pre-functionalization and suitable catalysts, offering high regioselectivity.
Reaction Conditions and Optimization
| Method | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Gewald + Cyclization | Malononitrile, sulfur, chlorformamidine | Ethanol | Reflux | 55-80% | Environmentally friendly, room temperature conditions |
| Nucleophilic Substitution | 4-Chlorothieno[2,3-d]pyrimidine + 2,2-dimethylpropylamine | DMF | Reflux | High | Selective substitution at 4-position |
| Cross-Coupling | Halogenated precursor + organoboron | Toluene/DMF | Reflux | Variable | Requires pre-functionalization |
Research Discoveries and Data Tables
Recent research highlights the versatility of synthetic routes:
- Microwave-Assisted Synthesis: Offers rapid reaction times (~1 hour) with yields exceeding 90% for intermediate formation.
- Green Chemistry Approaches: Use of ethanol and triethylamine as catalysts reduces environmental impact.
- Yield Data Summary:
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted thieno[2,3-d]pyrimidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Scientific Research Applications
4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Biological Activity
4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine is a compound belonging to the thienopyrimidine family, which has garnered interest due to its potential biological activities. The thienopyrimidine structure is known for its diverse pharmacological properties, including antimalarial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of 4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine based on recent studies, emphasizing its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₀H₁₃ClN₂S
- Molecular Weight : 216.74 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a chloro substituent at the 4-position and a bulky dimethylpropyl group at the 2-position of the thieno[2,3-d]pyrimidine core. This structural configuration is crucial for its biological activity.
Research indicates that compounds in the thienopyrimidine class often exert their effects through inhibition of key enzymes or receptors involved in disease processes. For instance:
- Antimalarial Activity : Studies have shown that derivatives of thieno[3,2-d]pyrimidines exhibit activity against Plasmodium falciparum, the causative agent of malaria. The chloro analogue demonstrated significant efficacy against both the erythrocytic and hepatic stages of the parasite lifecycle, with EC50 values indicating potent inhibition at low concentrations .
- Cytotoxicity Studies : In vitro studies on HepG2 liver cells revealed moderate cytotoxicity with CC50 values ranging from 10 to 30 µM. This suggests a selective toxicity profile that may be beneficial in targeting cancer cells while sparing normal cells .
Biological Activity Data Table
| Biological Activity | Model/System | Observed Effect | EC50 (µM) | CC50 (µM) |
|---|---|---|---|---|
| Antimalarial | P. falciparum | Erythrocytic stage inhibition | 5 | - |
| Antimalarial | P. berghei | Hepatic stage inhibition | 15 | - |
| Cytotoxicity | HepG2 cells | Cell viability reduction | - | 20 |
| Cytotoxicity | Simian hepatocytes | Selective cytotoxicity | - | 25 |
Case Studies
-
Antimalarial Efficacy :
A study evaluated a series of thieno[3,2-d]pyrimidines for their antimalarial properties. The chloro derivative was found to be among the most effective in inhibiting P. falciparum, with a notable selectivity index suggesting potential as a lead compound for further development . -
Toxicity Profile :
In a comparative study assessing the toxicity of various thienopyrimidine derivatives, it was noted that while many exhibited significant cytotoxic effects on cancer cell lines, the chloro derivative maintained a favorable safety profile against normal liver cells compared to other tested compounds .
Q & A
Q. What are the common synthetic routes for 4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with cyclization of thiophene and pyrimidine precursors. A key step is chlorination using phosphorus oxychloride (POCl₃) at 80°C for 2 hours, followed by alkylation with neopentyl halides under basic conditions (e.g., NaH or K₂CO₃ in polar aprotic solvents). Yield optimization (up to 94%) is achieved by controlling stoichiometry, temperature, and solvent selection (e.g., dry methanol for reductive amination steps) . Monitoring via TLC ensures reaction completion, and purification involves neutralization with sodium bicarbonate and vacuum filtration .
Q. Which analytical techniques are most effective for characterizing structural purity and substituent positioning?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent connectivity (e.g., distinguishing methyl vs. propyl groups) and aromatic ring fusion .
- HPLC : Used to assess purity (>97%) and monitor reaction intermediates .
- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretches at ~750 cm⁻¹) .
- GC-MS : Validates molecular weight and detects byproducts (e.g., dichloro derivatives) .
Q. How can researchers design initial biological screening assays for this compound?
- Anti-inflammatory activity : Use LPS-stimulated RAW264.7 macrophages with Griess assay (NO inhibition) and ELISA (TNF-α/IL-6 quantification) .
- Antimicrobial screening : Employ broth microdilution assays against S. aureus and E. coli (MIC values) .
- Kinase inhibition : ATPase assays (e.g., against EGFR or VEGFR2) with IC₅₀ determination .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, halogen substitution) impact biological activity?
Q. How can conflicting bioactivity data (e.g., anti-inflammatory vs. antimicrobial) be resolved?
Contradictions arise from substituent positional isomerism (e.g., 6-propyl vs. 2-propyl derivatives) and assay specificity:
- Anti-inflammatory activity correlates with NO inhibition in macrophages (6-propyl derivatives, IC₅₀ ~10 µM) .
- Antimicrobial activity requires hydrophobic substituents (e.g., benzyl groups) for membrane penetration .
Use docking studies to map binding pockets (e.g., COX-2 vs. bacterial dihydrofolate reductase) .
Q. What mechanistic insights explain its inhibition of dihydrofolate reductase (DHFR)?
The compound competitively binds to the folate pocket via:
- Chlorine at 4-position forming hydrogen bonds with Asp27.
- Neopentyl group occupying a hydrophobic subpocket (Leu4, Phe31) .
Validate via enzyme kinetics (Lineweaver-Burk plots) and mutagenesis (e.g., D27A mutants reduce inhibition) .
Q. How does pH and oxidation affect the compound’s stability during storage?
- Acidic conditions (pH < 4) : Hydrolysis of the C-Cl bond occurs, forming thieno[2,3-d]pyrimidin-4-ol .
- Oxidative stress (H₂O₂) : Sulfoxide derivatives form, detectable via HPLC retention shifts .
Recommend storage in anhydrous DMSO at -20°C under argon to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
